4-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Description
4-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a complex organic compound that features a combination of fluorophenyl, pyrrolidinyl, oxadiazolyl, and benzonitrile groups
Properties
IUPAC Name |
4-[3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2/c20-15-2-1-3-16(9-15)24-11-14(8-17(24)25)18-22-19(26-23-18)13-6-4-12(10-21)5-7-13/h1-7,9,14H,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPIXDXTGCTYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acids and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the oxadiazolyl and pyrrolidinyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to specific therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one: Exhibits antibacterial activity.
3-(2-(2-Hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one: Shows moderate antifungal activity.
Uniqueness
4-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its fluorophenyl group enhances binding interactions, while the oxadiazolyl and pyrrolidinyl groups provide stability and reactivity, making it a versatile compound for various applications.
Biological Activity
The compound 4-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and notable research findings.
Chemical Structure and Properties
This compound features a pyrrolidinone ring, an oxadiazole moiety, and a benzonitrile group. The presence of the 3-fluorophenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula: CHFNO
- Molecular Weight: Approximately 353.35 g/mol
Biological Activity Overview
Research indicates that derivatives of oxadiazole and pyrrolidinone compounds exhibit a range of biological activities, including:
- Anticancer Activity: Many compounds in this class have shown significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects: Compounds with similar structures have been noted for their ability to reduce inflammation.
- Antimicrobial Properties: Some derivatives demonstrate effectiveness against bacterial and fungal strains.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrrolidinone Group: A nucleophilic substitution reaction is often employed to incorporate the fluorophenyl group.
- Coupling with Benzonitrile: The final step involves coupling the synthesized intermediates to form the target compound.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
- Receptor Binding: The structural components allow for potential interactions with various receptors, influencing cellular signaling pathways.
Case Studies
- Anticancer Activity Evaluation:
- Anti-inflammatory Properties:
- Compounds structurally related to the target compound were tested for anti-inflammatory effects in animal models. Significant reductions in inflammatory markers were observed following administration.
Comparative Analysis
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains oxadiazole and pyrrolidinone | Anticancer, anti-inflammatory |
| Related Oxadiazole Derivative | Lacks fluorine | Lower receptor affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
